![molecular formula C16H12O4 B2395127 (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 1234351-88-2](/img/structure/B2395127.png)
(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
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Description
“(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C16H12O4 . It has a molecular weight of 268.26 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
This compound has a predicted melting point of 171.68°C and a predicted boiling point of approximately 503.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.69 . The pKa value is predicted to be 7.54 .
Scientific Research Applications
- Researchers have investigated the crystal structure of this compound, revealing its arrangement in the solid state. It crystallizes in the monoclinic space group P2₁/c with specific unit cell dimensions and angles .
- A flexible Schiff base chemosensor derived from this compound has been designed. The chemosensor exhibits significant fluorescence enhancement, making it useful for detecting specific analytes or ions .
- The compound has been used as a ligand in coordination chemistry. For instance, it was condensed from 2-hydroxy-3-methoxybenzaldehyde and pyrimidine-4-carbohydrazide to form a hydrazone Schiff base ligand .
Crystallography and Structural Studies
Fluorescent Chemosensor
Coordination Chemistry
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)8-15-16(18)13-6-5-11(17)9-14(13)20-15/h2-9,17H,1H3/b15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCMPMRAXNWBC-NVNXTCNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one |
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